molecular formula C15H14N2O4S B2935911 Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate CAS No. 400078-73-1

Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate

Cat. No.: B2935911
CAS No.: 400078-73-1
M. Wt: 318.35
InChI Key: FWXNYNPDKKRPFC-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate: is a complex organic compound characterized by its molecular structure, which includes a thiophene ring, a benzoylamino group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring followed by the introduction of the benzoylamino and acetyl groups. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of thiophene derivatives with benzoyl chloride and acetyl chloride in the presence of a base such as triethylamine.

  • Amide Formation:

  • Esterification: The final step involves esterification of the carboxylic acid group using methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure product quality and yield. Purification steps, including recrystallization and chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohols.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Alcohols.

  • Substitution Products: Substituted thiophenes.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate exerts its effects involves its interaction with specific molecular targets. The thiophene ring can bind to enzymes and receptors, modulating their activity. The benzoylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

  • Methyl 3-(benzoylamino)-2-thiophenecarboxylate: Lacks the acetyl group.

  • Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate: Contains a pyran ring instead of thiophene.

  • N-Benzoylvaline: Contains a valine amino acid instead of thiophene.

Uniqueness: Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate is unique due to its combination of the thiophene ring, benzoylamino group, and acetyl group, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 3-[(2-benzamidoacetyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-21-15(20)13-11(7-8-22-13)17-12(18)9-16-14(19)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXNYNPDKKRPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819146
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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